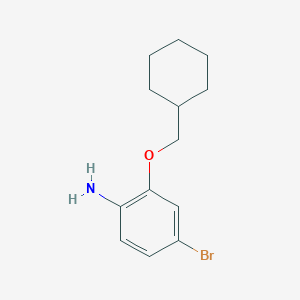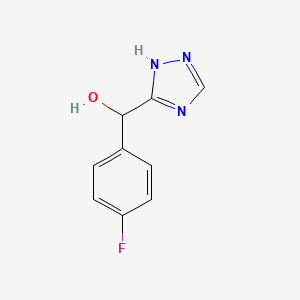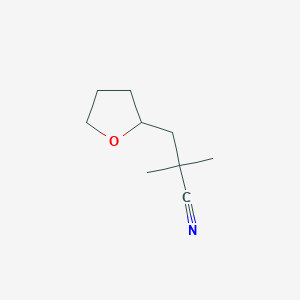
6-Brom-N2-(Pentan-3-yl)pyrazin-2,3-diamin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmazeutika
Das Pyrrolopyrazin-Gerüst, zu dem auch „6-Brom-N2-(Pentan-3-yl)pyrazin-2,3-diamin“ gehört, ist für seine breite Palette an biologischen Aktivitäten bekannt. Diese Verbindung kann aufgrund ihrer potenziellen antimikrobiellen, entzündungshemmenden, antiviralen, antifungalen, antioxidativen und Antitumor-Eigenschaften bei der Entwicklung neuer Pharmazeutika eingesetzt werden . Seine Struktur macht es zu einem wertvollen Kandidaten für die Arzneimittelforschung und -entwicklung.
Organische Materialien
Aufgrund des Vorhandenseins stickstoffhaltiger Heterocyclen werden Verbindungen wie „this compound“ zur Herstellung organischer Materialien verwendet. Diese Materialien können Anwendungen in der Elektronik, Photonik und als Komponenten in organischen Halbleitern finden .
Synthese von Naturprodukten
Pyrrolopyrazin-Derivate wurden aus verschiedenen natürlichen Quellen isoliert, darunter Pflanzen, Mikroben und Meereslebewesen. Die fragliche Verbindung könnte synthetisiert werden, um die Eigenschaften dieser Naturprodukte nachzuahmen oder zu verstärken, was möglicherweise zu neuen Entdeckungen in diesem Bereich führt .
Kinase-Hemmung
Diese Verbindung gehört zur Kategorie der Pyrrolopyrazin-Derivate, die eine signifikante Aktivität bei der Kinase-Hemmung gezeigt haben. Dies ist besonders wichtig bei der Behandlung von Krankheiten, bei denen die Kinase-Signalübertragung dysreguliert ist, wie z. B. Krebs .
Antibakterielle und antifungale Anwendungen
Forschungen zeigen, dass Pyrrolopyrazin-Derivate starke antibakterielle und antifungale Aktivitäten aufweisen. “this compound” könnte als Leitverbindung bei der Entwicklung neuer Antibiotika und Antimykotika untersucht werden .
Antivirale Forschung
Die antiviralen Eigenschaften von Pyrrolopyrazin-Derivaten machen sie zu Kandidaten für die Entwicklung neuer antiviraler Medikamente. Diese Verbindung könnte besonders nützlich bei der Forschung gegen Viren sein, die Resistenzen gegen derzeit verfügbare Medikamente entwickelt haben .
Antioxidative Eigenschaften
Verbindungen mit antioxidativen Eigenschaften sind entscheidend bei der Bekämpfung von oxidativem Stress in biologischen Systemen. “this compound” könnte in der Forschung verwendet werden, die sich auf die Vorbeugung oder Behandlung von Krankheiten konzentriert, die mit oxidativem Schaden verbunden sind .
Chemische Synthese und Methodik
Die Struktur der Verbindung ermöglicht verschiedene Synthesewege, darunter Cyclisierung, Ringanulation und Cycloaddition. Es kann als Modellverbindung dienen, um neue Synthesemethoden zu entwickeln oder bestehende in der pharmazeutischen Chemie zu verbessern .
Wirkmechanismus
Target of Action
It is known that pyrrolopyrazine derivatives, which include 6-bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine, have exhibited a wide range of biological activities .
Mode of Action
Pyrrolopyrazine derivatives have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrrolopyrazine derivatives have shown various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior.
Cellular Effects
6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting tyrosine kinases, it can disrupt the signaling pathways that regulate cell growth and division . This disruption can lead to changes in gene expression and alterations in cellular metabolism, potentially affecting the overall function of the cell.
Molecular Mechanism
The molecular mechanism of 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine involves its binding interactions with biomolecules. It binds to the active site of tyrosine kinases, inhibiting their activity . This inhibition prevents the phosphorylation of tyrosine residues on target proteins, thereby disrupting downstream signaling pathways. Additionally, 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine can influence gene expression by modulating the activity of transcription factors that are regulated by these signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine vary with different dosages in animal models. At low doses, the compound can effectively inhibit tyrosine kinases without causing significant toxicity . At higher doses, toxic effects have been observed, including damage to liver and kidney tissues. These findings suggest that there is a threshold dose above which the compound becomes harmful, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For example, by inhibiting tyrosine kinases, the compound can affect the metabolic flux through pathways that are regulated by these enzymes . This can lead to changes in metabolite levels and alterations in cellular energy balance.
Transport and Distribution
Within cells and tissues, 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . For instance, the compound may be preferentially taken up by certain cell types or tissues, leading to localized effects on cellular function.
Subcellular Localization
The subcellular localization of 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s ability to interact with its target enzymes and proteins, thereby influencing its overall biochemical activity.
Eigenschaften
IUPAC Name |
5-bromo-3-N-pentan-3-ylpyrazine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN4/c1-3-6(4-2)13-9-8(11)12-5-7(10)14-9/h5-6H,3-4H2,1-2H3,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDNVEJXWVITNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=NC(=CN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



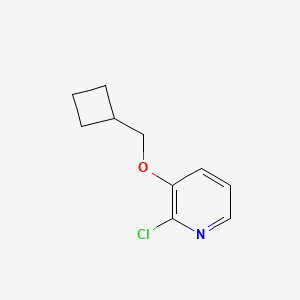
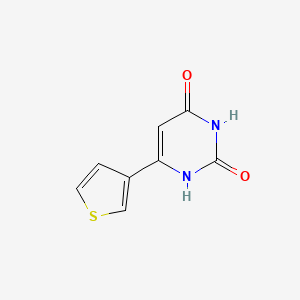
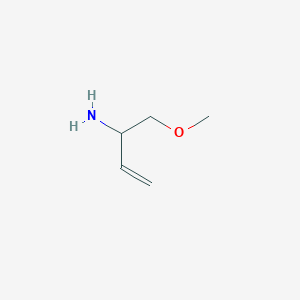

![1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466770.png)
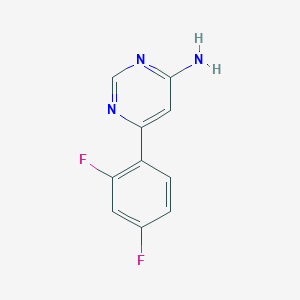

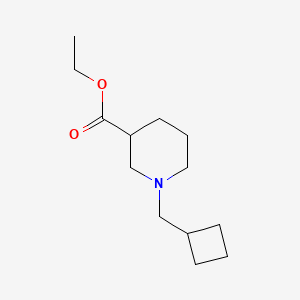
![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466777.png)

